molecular formula C3H8F2N2O2S B13571005 N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

Cat. No.: B13571005
M. Wt: 174.17 g/mol
InChI Key: NIIRPSZVQNSQJE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is a sulfonamide derivative characterized by a 2-aminoethyl group attached to a difluoromethanesulfonamide moiety. Its molecular formula is C₃H₉F₂N₂O₂S, with a molecular weight of 175.66 g/mol (estimated from structural analogs in and ). The compound’s structure combines a primary amine (-NH₂) with two fluorine atoms on the sulfonyl group, which may enhance metabolic stability and influence solubility. Notably, commercial availability of this compound is discontinued, as indicated in , suggesting challenges in synthesis, stability, or demand.

Properties

Molecular Formula

C3H8F2N2O2S

Molecular Weight

174.17 g/mol

IUPAC Name

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

InChI

InChI=1S/C3H8F2N2O2S/c4-3(5)10(8,9)7-2-1-6/h3,7H,1-2,6H2

InChI Key

NIIRPSZVQNSQJE-UHFFFAOYSA-N

Canonical SMILES

C(CNS(=O)(=O)C(F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

Detailed Stepwise Preparation

Starting Materials and Initial Functionalization

The synthesis typically starts from 2-aminoethanol or 2-aminoethylamine derivatives, which are functionalized to introduce the sulfonyl group. A common intermediate is difluoromethanesulfonyl chloride , which serves as the sulfonylating agent.

Sulfonylation Reaction
  • Reagents: Difluoromethanesulfonyl chloride, base (e.g., triethylamine or pyridine)
  • Solvent: Dichloromethane or chloroform
  • Conditions: Low temperature (0–5 °C) to control exothermic reaction
  • Reaction: The amino group of 2-aminoethylamine attacks the sulfonyl chloride to form the sulfonamide linkage.
Amination and Hydrolysis
  • If protecting groups are used on the amino group, deprotection follows sulfonylation.
  • Hydrolysis steps may be necessary to remove protecting groups or to convert intermediates into the target amine sulfonamide.
Purification
  • Crystallization from ethanol-water mixtures or other suitable solvents.
  • Activated carbon treatment to remove colored impurities.
  • Filtration and drying under controlled conditions.

Example Synthesis from Patent CN106336366A (Adapted)

Although this patent primarily describes the synthesis of 4-(2-aminoethyl) benzsulfamide, the methodology for sulfonamide preparation is relevant and adaptable to difluoromethanesulfonamide derivatives.

Step Description Reagents/Conditions Yield (%)
1 Acetylation of β-phenethylamine Acetic anhydride, dichloromethane, 3–5 h reflux 95
2 Chlorosulfonation Chlorosulfonic acid, phosphorus pentachloride, 60–70 °C, 2–4 h 130 (weight yield)
3 Amination 25% ammonia solution, room temperature 55
4 Hydrolysis 25% NaOH, reflux 3.5–6 h, 105–115 °C 75
5 Refining Ethanol-water (1:3), activated carbon, reflux 0.5–1 h 83

Note: The yields above are for benzsulfamide derivatives but provide a procedural framework adaptable to difluoromethanesulfonamide synthesis with appropriate modification of reagents.

Specialized Preparation for Difluoromethanesulfonamide

In the case of This compound , the sulfonylation reagent is difluoromethanesulfonyl chloride (CF2H-SO2Cl), which is less commonly available but can be prepared or purchased.

  • The aminoethyl precursor is reacted with difluoromethanesulfonyl chloride in anhydrous conditions.
  • The reaction is performed under inert atmosphere (nitrogen or argon) to prevent moisture interference.
  • The base scavenges the released HCl.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent Dichloromethane, chloroform Anhydrous required
Temperature 0 to 25 °C Low temperature to control side reactions
Base Triethylamine, pyridine 1.1 equiv to neutralize HCl
Reaction time 1 to 4 hours Monitored by TLC or HPLC
Work-up Aqueous quench, extraction, drying over MgSO4 Removal of residual reagents
Purification Recrystallization from ethanol-water or ethyl acetate Activated carbon treatment optional

Analytical and Research Data

Characterization

  • NMR Spectroscopy: Proton and fluorine NMR confirm the presence of the difluoromethyl group and aminoethyl moiety.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.
  • Melting Point: Typically sharp melting point indicating purity.
  • Elemental Analysis: Consistent with calculated C, H, N, F, S percentages.

Yield and Purity

Reported yields for sulfonamide derivatives typically range from 55% to 95%, depending on reaction scale and purification rigor. Purity levels above 98% are achievable with proper recrystallization and chromatographic techniques.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Yield Range (%) Notes
Sulfonylation Difluoromethanesulfonyl chloride, base, DCM Formation of sulfonamide bond 70–90 Requires anhydrous conditions and inert atmosphere
Amination/Deprotection Ammonia or amine source, hydrolysis agents Introduce aminoethyl group 50–75 May involve protecting groups
Purification Ethanol-water recrystallization, activated carbon Remove impurities 80–90 Ensures high purity and crystallinity

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound C₃H₉F₂N₂O₂S 175.66 -NH₂ (aminoethyl), -CF₂-SO₂-NH- Primary amine, sulfonamide Medicinal chemistry (hypothesized)
N-(3-aminopropyl)-1,1-difluoromethanesulfonamide hydrochloride () C₄H₁₁ClF₂N₂O₂S 224.66 -NH₂ (aminopropyl), -CF₂-SO₂-NH-, Cl⁻ Hydrochloride salt, sulfonamide Drug development (improved solubility)
N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride () C₉H₁₄ClFN₂O₂S 294.34 Aromatic ring, -F, -CH₃, Cl⁻ Sulfonamide, aryl fluoride Biochemical research
Tolylfluanid () C₁₀H₁₃Cl₂F₃N₂O₂S₂ 401.26 -CF₂-SO₂-N-, -Cl, aryl Pesticide sulfonamide Agricultural fungicide
3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide () C₁₂H₁₅N₃O₂S 273.33 Indole ring, -CH₂-SO₂-NH-, -CH₃ Sulfonamide, heterocyclic amine Neurological research
Key Observations:
  • Fluorine Substitution: The presence of fluorine atoms in this compound and tolylfluanid () enhances electronegativity and metabolic stability compared to non-fluorinated analogs. However, aromatic fluorine (as in ) may increase lipophilicity and membrane permeability .
  • Hydrochloride Salts : The hydrochloride forms () improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and viral infections. This article synthesizes available research findings, case studies, and pharmacological data to provide a comprehensive overview of its biological activity.

This compound is characterized by its sulfonamide group, which is known for various biological activities. The compound is hypothesized to interact with angiotensin-converting enzyme 2 (ACE2), potentially inhibiting its activity. ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and cardiovascular function. By inhibiting ACE2, this compound may prevent the harmful effects associated with angiotensin II, such as myocyte hypertrophy and vascular smooth muscle cell proliferation .

Antiviral Potential

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV infections. By binding to ACE2, this compound may induce conformational changes that prevent the virus from attaching to host cells, thereby inhibiting viral entry . This mechanism highlights its potential utility in developing therapeutic strategies against viral pathogens.

Pharmacokinetics and Safety Profile

Current data regarding the pharmacokinetics of this compound remain sparse. Parameters such as absorption, distribution volume, protein binding, metabolism, and elimination routes have not been thoroughly characterized. Further studies are necessary to elucidate these aspects and assess the safety profile of this compound in clinical settings.

Case Studies and Experimental Findings

Several experimental studies have explored the biological activities of sulfonamide derivatives:

  • Study on Perfusion Pressure : An experimental study evaluated the effects of 4-(2-amino-ethyl)-benzenesulfonamide on coronary resistance and perfusion pressure. The findings indicated significant reductions in these parameters compared to control groups .
  • Antiviral Research : Investigations into ACE2 inhibitors have suggested that compounds like this compound could mitigate viral infections by blocking receptor interactions crucial for viral entry .

Comparative Analysis of Sulfonamide Derivatives

Compound NameBiological ActivityMechanism of Action
N-(2-aminoethyl)-1-naphthylacetamideCNS activity (anti-anxiety)Potentiation of glutamate receptor function
4-(2-amino-ethyl)-benzenesulfonamideCardiovascular effectsInhibition of calcium channels
This compoundPotential ACE2 inhibitorPrevents viral entry by blocking ACE2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(2-aminoethyl)-1,1-difluoromethanesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of an aminoethyl precursor with difluoromethanesulfonyl chloride under controlled conditions. Key parameters include maintaining a temperature range of 0–5°C during reagent addition to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures to achieve >95% purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended for final purity assessment .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify the sulfonamide backbone and fluorine substituents. For example, the ¹⁹F NMR spectrum should show a characteristic doublet for the difluoromethylene group (–CF₂–) near δ -110 ppm. High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular ion peak ([M+H]⁺) with <2 ppm deviation. Purity is validated via reverse-phase HPLC (≥98% by area) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen atmosphere reveals a sharp single-stage decomposition at ~300°C, indicative of sulfonamide bond cleavage. Kinetic studies using the Flynn-Wall-Ozawa method determine activation energy (Eₐ) for degradation. Complementary gas chromatography-mass spectrometry (GC-MS) of pyrolytic products identifies volatile fragments (e.g., SO₂, NH₃, and fluorinated hydrocarbons), providing mechanistic insights into thermal breakdown .

Q. How can researchers evaluate the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) to target proteins. For enzyme inhibition assays, pre-incubate the compound with the enzyme (e.g., carbonic anhydrase) and monitor activity via fluorogenic substrates. Dose-response curves (IC₅₀ values) are generated using nonlinear regression. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, focusing on hydrogen bonding with the sulfonamide group and hydrophobic interactions with fluorine substituents .

Q. What strategies are employed to compare the reactivity and bioactivity of this compound with structurally related analogs?

  • Methodological Answer : Perform comparative SAR studies by synthesizing analogs with variations in the aminoethyl chain or fluorination pattern. Assess solubility (via shake-flask method in PBS) and logP (HPLC-derived) to correlate hydrophobicity with cellular permeability. Biological activity is tested in parallel using standardized assays (e.g., antimicrobial MIC tests or cytotoxicity screens against cancer cell lines). Statistical analysis (ANOVA, p<0.05) identifies significant differences in potency or selectivity .

Notes

  • Methodological Focus : Emphasized experimental design, data interpretation, and advanced techniques (e.g., kinetic modeling, SPR).
  • Distinction : Basic questions address synthesis/characterization; advanced questions explore mechanistic and comparative studies.

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